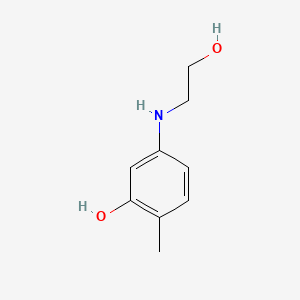

5-((2-Hydroxyethyl)amino)-2-methylphenol

描述

Overview of Phenolic and Aminophenolic Structural Motifs in Advanced Chemistry

Phenolic compounds, characterized by a hydroxyl (-OH) group directly attached to an aromatic ring, are ubiquitous in both nature and synthetic chemistry. ontosight.ai This structural arrangement confers specific properties, such as acidity greater than that of typical alcohols and susceptibility to electrophilic substitution reactions. europa.eu The hydroxyl group activates the aromatic ring, making phenols highly reactive and valuable as precursors in organic synthesis. europa.eu Substituted phenols, which contain additional functional groups on the aromatic ring, are crucial starting materials for a wide range of products, including polymers, pharmaceuticals, and agrochemicals.

Aminophenols are a subclass of phenols that also contain an amino (-NH2) or a substituted amino group. These compounds are amphoteric, meaning they can act as weak acids (due to the hydroxyl group) or weak bases (due to the amino group), though the basic character often prevails. researchgate.net The interplay between the electron-donating amino group and the hydroxyl group enhances the reactivity of the aromatic ring. Aminophenols and their derivatives are of significant commercial importance, serving as key intermediates in the photographic, pharmaceutical, and especially the chemical dye industries. researchgate.net Their versatile reactivity allows for a variety of chemical transformations, including alkylation, acylation, and diazotization, making them indispensable in the synthesis of complex molecules. researchgate.net

Significance of Hydroxyethylamino Substitution in Aromatic Compounds for Research Applications

The introduction of a hydroxyethylamino group [-NH(CH2)2OH] onto an aromatic ring creates a molecule with dual functionality, combining the properties of an aromatic amine and a primary alcohol. This bifunctionality is of considerable interest in chemical research for several reasons. The presence of both a hydroxyl and an amino group can increase a compound's water solubility and its ability to form hydrogen bonds, which can be crucial for applications in biological systems. cymitquimica.com

Furthermore, the hydroxyethylamino moiety can enhance the reactivity of the compound. The amino group can act as a nucleophile, while the hydroxyl group can be a site for esterification or etherification. This dual reactivity makes such compounds versatile intermediates in multi-step syntheses. cymitquimica.com The presence of this group can also lead to the potential for forming complexes with metal ions, which is a valuable property in catalyst design and materials science. cymitquimica.com In medicinal chemistry, the introduction of hydroxyl groups is a common strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, as it can influence molecular recognition at biological targets.

Contextualizing 5-((2-Hydroxyethyl)amino)-2-methylphenol within Aminophenol Research Trajectories

This compound (CAS No. 55302-96-0) is a specific example of a substituted aminophenol that embodies the structural features discussed. nih.gov Its molecule consists of a cresol (B1669610) (methylphenol) core, with a hydroxyl group and a methyl group attached to the benzene (B151609) ring. Additionally, it possesses a hydroxyethylamino substituent. This combination of a phenolic hydroxyl group, an activating methyl group, and a functionalized amino group makes it a compound of interest for various research and industrial applications.

Primarily, this compound is recognized as a useful research chemical and a key intermediate in the formulation of dyes, particularly oxidative hair dyes. cymitquimica.cominnospk.comxianshengkeji.com In this context, it acts as a "coupler" or "developer" that reacts with a primary intermediate to form the final color. The ongoing research in the cosmetics industry seeks to develop new dye molecules with improved properties such as color fastness, a wider color palette, and better safety profiles, positioning compounds like this compound as important subjects of study. europa.eu Its phenolic nature also suggests potential antioxidant properties, a field of active investigation for many phenolic and aminophenolic compounds. ontosight.aicymitquimica.com

Scope and Objectives of Research on this compound

The primary focus of research on this compound is centered on its application as a dye intermediate. europa.euinnospk.com Key objectives in this area include optimizing its synthesis to improve yield and purity, as well as investigating its reactivity with different primary intermediates to generate novel shades and improve the performance of hair coloring products.

Beyond its role in the cosmetics industry, the compound serves as a valuable building block in organic synthesis. cymitquimica.com Research in this domain aims to explore its utility in creating more complex molecules, potentially for pharmaceutical or materials science applications. ontosight.ai Another significant research trajectory involves the evaluation of its potential biological activities. The presence of a phenolic hydroxyl group suggests that the compound may exhibit antioxidant properties by scavenging free radicals. cymitquimica.com Studies in this area would aim to quantify its antioxidant efficacy and understand the structure-activity relationship, which could open avenues for its use in other biochemical research contexts. bohrium.comkoreascience.kr

Chemical and Physical Properties

Below are the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| CAS Number | 55302-96-0 |

| Appearance | Beige or light brown crystalline powder |

| Melting Point | 90-92 °C |

| Boiling Point | 366.0 °C at 760 mmHg |

| Density | 1.215 g/cm³ |

| Flash Point | 181.4 °C |

| IUPAC Name | This compound |

Data sourced from references nih.govinnospk.comechemi.com

Compound Identifiers

This table provides various identifiers for this compound.

| Identifier Type | Identifier |

| InChI | InChI=1S/C9H13NO2/c1-7-2-3-8(6-9(7)12)10-4-5-11/h2-3,6,10-12H,4-5H2,1H3 |

| InChIKey | YGRFRBUGAPOJDU-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NCCO)O |

| EINECS | 259-583-7 |

| UNII | T872B9E83J |

Data sourced from references nih.govechemi.comcymitquimica.comncats.io

Structure

3D Structure

属性

IUPAC Name |

5-(2-hydroxyethylamino)-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7-2-3-8(6-9(7)12)10-4-5-11/h2-3,6,10-12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRFRBUGAPOJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203849 | |

| Record name | 2-Methyl-5-hydroxyethylaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55302-96-0 | |

| Record name | 5-[(2-Hydroxyethyl)amino]-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55302-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-((2-Hydroxyethyl)amino)-2-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055302960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-5-hydroxyethylaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(2-hydroxyethyl)amino]-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(2-HYDROXYETHYLAMINO)-2-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T872B9E83J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 5 2 Hydroxyethyl Amino 2 Methylphenol

Synthetic Approaches to 5-((2-Hydroxyethyl)amino)-2-methylphenol

The primary route for synthesizing this compound involves the direct modification of an aminophenol precursor. This approach is favored for its efficiency and atom economy. Alternative historical methods often involved more complex multi-step processes, including protection and deprotection steps, which were less efficient and generated more waste. google.com

Modern synthesis centers on a condensation reaction using carefully selected starting materials to introduce the N-(2-hydroxyethyl) group onto the aminophenol backbone. This method is noted for its simplicity and suitability for large-scale industrial production. google.com

The most prominent and well-documented precursor for the synthesis is 5-Amino-2-methylphenol (B1213058). google.com This compound provides the core cresol (B1669610) structure and the amino group necessary for the subsequent hydroxyethylation reaction. The synthesis involves a condensation reaction between 5-Amino-2-methylphenol and a reagent that provides the hydroxyethyl (B10761427) moiety. google.com The reaction is typically carried out in a high-boiling point solvent to facilitate the required reaction temperature. google.com

Ethylene (B1197577) carbonate serves as the key reagent for introducing the 2-hydroxyethyl group onto the amino function of 5-Amino-2-methylphenol. google.com This reaction is an N-hydroxyethylation. The process involves heating the precursors in a solvent, such as diethylene glycol dimethyl ether, under the influence of an acid catalyst. google.com The use of ethylene carbonate is advantageous as it is a stable, less hazardous alternative to ethylene oxide gas. nih.gov The reaction proceeds via the nucleophilic attack of the amino group on one of the electrophilic carbonyl carbons of ethylene carbonate, followed by ring-opening and decarboxylation to yield the final product.

Different catalysts and reagents can be employed in the synthesis of this compound, leading to variations in yield and purity. A notable synthesis involves the reaction of 5-Amino-2-methylphenol with ethylene carbonate in diethylene glycol dimethyl ether. The choice of acid catalyst significantly impacts the outcome. For instance, using trifluoroacetic acid as a catalyst can achieve a yield of up to 94% with a purity of 99.42%. google.com In contrast, using methanesulfonic acid under similar conditions results in a lower yield of 84.4% but a comparable purity of 99.33%. google.com

An alternative method utilizes ethylene oxide as the hydroxyethylating agent, with a NaY molecular sieve as a catalyst. This "green chemistry" approach can produce yields as high as 94.1% and a purity of 99.52%. chemicalbook.com

Table 1: Comparative Analysis of Synthetic Methods

| Starting Material | Reagent | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|---|

| 5-Amino-2-methylphenol | Ethylene Carbonate | Trifluoroacetic Acid | Diethylene glycol dimethyl ether | 12.0 | 94.0 | 99.42 | google.com |

| 5-Amino-2-methylphenol | Ethylene Carbonate | Methanesulfonic Acid | Diethylene glycol dimethyl ether | 12.0 | 84.4 | 99.33 | google.com |

| 5-Amino-2-methylphenol | Ethylene Oxide | NaY molecular sieve | Diethylene glycol dimethyl ether | 3.5 | 94.1 | 99.52 | chemicalbook.com |

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are manipulated include temperature, catalyst type and concentration, and solvent choice.

The synthesis using 5-amino-2-methylphenol and ethylene carbonate has been optimized by conducting the reaction at 150 °C. google.com The solvent, diethylene glycol dimethyl ether, is chosen for its high boiling point and ability to dissolve the reactants. google.com Following the reaction, the solvent is recovered via distillation under reduced pressure, which is an efficient and environmentally friendly aspect of the process. google.com The final purification step involves recrystallization from a methanol-water mixture to obtain the high-purity product. google.com The use of an organic acid catalyst is crucial, and studies show that different acids can be employed to achieve high yields and purity. google.com

Precursor-Based Synthesis Pathways for this compound

Derivatization Strategies Involving the this compound Scaffold

The chemical structure of this compound features three reactive sites: a phenolic hydroxyl group, a secondary amino group, and a primary alcohol group on the side chain. These functional groups allow for a wide range of derivatization strategies to synthesize more complex molecules. ontosight.ai

The phenolic hydroxyl group makes the aromatic ring highly activated towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the hydroxyl group. savemyexams.comlibretexts.org This allows for reactions such as nitration, halogenation, and Friedel-Crafts reactions. The phenol (B47542) can also be oxidized to form quinone derivatives. libretexts.orglibretexts.org Furthermore, the hydroxyl group itself can undergo O-alkylation or O-acylation to form ethers and esters, respectively.

The secondary amine is nucleophilic and can be subjected to N-acylation or N-alkylation to introduce a variety of substituents. The primary alcohol on the hydroxyethyl side chain can be esterified or etherified, providing another point for molecular modification. This trifunctional scaffold makes this compound a versatile building block for synthesizing a diverse array of compounds, particularly in the development of dyes and other specialty chemicals. ontosight.aicymitquimica.com

Formation of Schiff Bases from Aminophenol Derivatives

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are commonly synthesized through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. nih.govbendola.com This reaction is a cornerstone in the synthesis of iminophenolic ligands from aminophenol precursors.

Synthesis of Iminophenolic Ligands from this compound

The synthesis of iminophenolic ligands derived from this compound follows the general principle of Schiff base formation. While direct synthesis examples for this specific compound are not extensively detailed in the cited literature, a closely related derivative, 5-bromo-2-((2-(2-hydroxyethylamino)ethylimino)methyl)phenol, provides a clear synthetic template. nih.govresearchgate.net

The synthesis involves the reaction of an aminophenol derivative with an appropriate aldehyde. For instance, the Schiff base 5-bromo-2-((2-(2-hydroxyethylamino)ethylimino)methyl)phenol (HL) is synthesized from the condensation of a bromo-substituted aminophenol and an aldehyde. nih.govresearchgate.net This reaction pathway highlights the reactivity of the amino group on the aminophenol ring, which readily condenses with the carbonyl group of an aldehyde to form the characteristic imine bond of the Schiff base. The resulting iminophenolic ligand is a multidentate system, capable of coordinating to metal ions through its nitrogen and oxygen donor atoms.

Complexation with Metal Ions for Supramolecular Assembly

The iminophenolic ligands derived from aminophenol derivatives are excellent candidates for the construction of metal-ligand complexes, leading to the formation of supramolecular assemblies. The coordination of these ligands to metal centers can result in a wide array of structures with interesting properties.

Coordination Chemistry of this compound and Its Derivatives

The coordination chemistry of Schiff base ligands derived from aminophenols is rich and varied. These ligands can coordinate to metal ions through multiple donor sites, typically the imine nitrogen and the phenolic oxygen atoms. asianpubs.org In the case of ligands derived from this compound, the hydroxyethyl group can also potentially participate in coordination, further increasing the denticity of the ligand.

Research on a related bromo-substituted Schiff base ligand demonstrates its ability to coordinate to copper(II) ions through four donor atoms: two nitrogen atoms and two oxygen atoms. nih.govresearchgate.net This coordination behavior is typical for such ligands and leads to the formation of stable metal complexes. The resulting complexes can exhibit various geometries depending on the metal ion, the specific ligand structure, and the reaction conditions.

Structural Elucidation of Metal-Ligand Complexes (e.g., Copper(II) Complexes)

For instance, the structural analysis of tetranuclear copper(II) complexes with the Schiff base ligand 5-bromo-2-((2-(2-hydroxyethylamino)ethylimino)methyl)phenol reveals that the copper atoms adopt a square pyramidal geometry. nih.govresearchgate.net In these complexes, the Schiff base ligand coordinates to the copper atoms, and additional bridging ligands, such as acetate (B1210297) or chloride ions, link the copper centers together to form a tetranuclear cluster. nih.govresearchgate.net

The supramolecular structure of these complexes is further stabilized by hydrogen bonds, which can link the individual complex molecules into three-dimensional networks. nih.govresearchgate.net This demonstrates how the initial design of the organic ligand influences not only the coordination geometry around the metal center but also the higher-order assembly of the complexes in the solid state.

| Compound/Complex | Key Structural Features | Coordination Geometry | Ref |

| [Cu4L2(μ2-η1:η1-CH3COO)6(CH3OH)2] | Acetate bridged tetranuclear copper(II) complex. Two [CuL] units are linked to a [Cu2(μ2-η1:η1-CH3COO)4] core via acetate ligands. | Square pyramidal | nih.govresearchgate.net |

| [Cu4L2Cl2(μ-Cl)2(μ1,1-N3)2]·2CH3OH | Chloride, phenolate, and azide (B81097) co-bridged tetranuclear copper(II) complex. [Cu2LCl(μ-Cl)] units are linked by end-on azido (B1232118) ligands. | Square pyramidal | nih.govresearchgate.net |

L represents the deprotonated form of the Schiff base 5-bromo-2-((2-(2-hydroxyethylamino)ethylimino)methyl)phenol.

Advanced Spectroscopic Characterization and Computational Chemistry of 5 2 Hydroxyethyl Amino 2 Methylphenol

Vibrational Spectroscopy Analysis of 5-((2-Hydroxyethyl)amino)-2-methylphenol and its Analogues

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insight into the molecular structure, functional groups, and bonding arrangements within a molecule. By analyzing the vibrational modes of this compound, a detailed portrait of its structural framework can be achieved.

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the specific vibrational frequencies of its constituent functional groups. While a publicly available, peer-reviewed spectrum is not widespread, the expected characteristic absorptions can be assigned based on extensive literature data for analogous phenolic and amino alcohol compounds.

Key vibrational modes include the stretching and bending of the hydroxyl (-OH), amine (-NH), and alkyl groups, as well as vibrations associated with the aromatic ring. The O-H and N-H stretching vibrations are typically observed as broad bands in the 3200-3600 cm⁻¹ region, with the broadening resulting from intermolecular hydrogen bonding. The aliphatic C-H stretching vibrations of the methyl and ethyl groups are expected in the 2850-3000 cm⁻¹ range.

The aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region, providing evidence of the benzene (B151609) ring. The spectrum would also feature strong bands corresponding to C-O stretching (around 1200-1260 cm⁻¹) and C-N stretching (around 1250-1350 cm⁻¹). In-plane and out-of-plane bending vibrations for C-H and O-H bonds provide further structural detail in the fingerprint region (below 1500 cm⁻¹).

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Phenolic -OH, Alcoholic -OH | 3200 - 3600 (Broad) |

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-N Stretch | Aryl Amine, Alkyl Amine | 1250 - 1350 |

| C-O Stretch | Phenol (B47542), Alcohol | 1200 - 1260 (Phenol), 1050 - 1150 (Alcohol) |

| O-H Bend | Phenol, Alcohol | 1330 - 1440 |

| N-H Bend | Secondary Amine | 1500 - 1580 |

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on the polarizability of molecular bonds. For this compound, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic ring, which are often weak in FT-IR. The aromatic ring breathing mode, a symmetric vibration of the entire ring, would produce a particularly intense and characteristic Raman signal.

Vibrations involving the C-C backbone of the alkyl chain and the symmetric C-H stretching modes would also be Raman active. In contrast, the polar O-H and N-H stretching vibrations, which are dominant in the IR spectrum, are typically weaker in the Raman spectrum. This complementary nature allows for a more complete vibrational analysis of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, the chemical environment of each nucleus can be determined, confirming the connectivity and constitution of this compound.

The ¹H NMR spectrum of this compound would display distinct signals for each chemically non-equivalent proton. The aromatic region would show signals for the three protons on the substituted benzene ring. Due to the substitution pattern, these protons would appear as distinct multiplets, with their chemical shifts influenced by the electron-donating effects of the hydroxyl, amino, and methyl groups.

The ethyl group of the hydroxyethylamino side chain would give rise to two signals, each expected to be a triplet due to coupling with the adjacent CH₂ group. The methyl group attached to the ring would appear as a singlet. The protons of the hydroxyl and amine groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on solvent, concentration, and temperature.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Ar-H (Aromatic) | 6.0 - 7.0 | Multiplets (m) | 3H |

| -CH₂-N- | ~3.2 | Triplet (t) | 2H |

| -CH₂-O- | ~3.7 | Triplet (t) | 2H |

| -CH₃ | ~2.1 | Singlet (s) | 3H |

| -OH (Phenolic) | Variable (Broad) | Singlet (s) | 1H |

| -NH- | Variable (Broad) | Singlet (s) | 1H |

| -OH (Alcoholic) | Variable (Broad) | Singlet (s) | 1H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals would be expected, corresponding to the nine unique carbon atoms. The chemical shifts of the aromatic carbons are spread over a range from approximately 100 to 160 ppm. The carbons directly attached to the electron-donating oxygen and nitrogen atoms (C-OH and C-NH) would be shifted significantly downfield. The carbon bearing the methyl group would also be distinguished from the other aromatic carbons. The aliphatic carbons of the methyl group and the hydroxyethyl (B10761427) side chain would appear at higher fields (further upfield).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ar-C-OH | 150 - 160 |

| Ar-C-NH | 140 - 150 |

| Ar-C-CH₃ | 120 - 130 |

| Ar-CH | 100 - 120 |

| -CH₂-O- | ~60 |

| -CH₂-N- | ~45 |

| -CH₃ | 15 - 20 |

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy, typically using UV-Visible light, probes the electronic transitions within a molecule. The UV spectrum of this compound is dominated by π → π* transitions within the benzene ring. The presence of powerful electron-donating groups (–OH, –NHR, –CH₃) modifies these transitions. These substituents, acting as auxochromes, typically cause a bathochromic (red) shift of the absorption bands to longer wavelengths and increase their intensity (hyperchromic effect) compared to unsubstituted benzene.

For 2-methyl-5-hydroxyethylaminophenol, UV absorption maxima have been reported at 206.4 nm, 243.4 nm, and 295.8 nm. These multiple bands are characteristic of substituted phenols and reflect the complex interplay of electronic transitions within the aromatic system, perturbed by the attached functional groups. The band at the longest wavelength (295.8 nm) is particularly indicative of the significant electronic perturbation of the benzene chromophore by the strong donating groups.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

The electronic absorption spectra of phenolic compounds are primarily characterized by transitions within the benzene ring. For this compound, the presence of the hydroxyl (-OH), amino (-NH(CH₂CH₂OH)), and methyl (-CH₃) groups as substituents on the phenyl ring influences its electronic structure and, consequently, its UV-Vis absorption profile. These substituents, particularly the electron-donating hydroxyl and amino groups, cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene.

Studies on structurally similar compounds like 2-aminophenol (B121084) reveal characteristic π → π* transitions. researchgate.net The UV-Vis spectrum of this compound is expected to exhibit similar absorption bands, typically in the range of 200-400 nm. The solvent environment can also play a crucial role, with polar solvents potentially causing further shifts in the absorption maxima (λmax) due to solute-solvent interactions. researchgate.net

Table 1: Expected UV-Vis Absorption Data for this compound This table is illustrative and based on typical values for substituted phenols.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |

|---|---|---|---|

| Methanol (B129727) | ~285 | ~2500 | π → π |

| DMSO | ~290 | ~2700 | π → π |

Fluorescence Characteristics and Potential Applications

Molecules containing an aromatic ring coupled with electron-donating groups, such as the hydroxyl and amino moieties in this compound, often exhibit fluorescence. Upon excitation with light of an appropriate wavelength (typically corresponding to its absorption maximum), the molecule can transition to an excited state and subsequently relax by emitting a photon, a process observed as fluorescence.

The fluorescence properties are sensitive to the molecular environment, including solvent polarity and pH. The presence of the hydroxyethylamino group, in particular, enhances reactivity and offers potential for forming complexes with metal ions. cymitquimica.com This characteristic is leveraged in the design of fluorescent chemosensors. Research on similar Schiff base compounds has demonstrated that the coordination of metal ions can significantly modulate the fluorescence intensity, often through mechanisms like photoinduced electron transfer (PET). semanticscholar.org This suggests a potential application for this compound as a precursor in the synthesis of selective and sensitive fluorescent probes for detecting specific metal ions. semanticscholar.org

Computational Chemical Modeling and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and geometry of molecules. wu.ac.th By employing functionals such as B3LYP and basis sets like 6-311++G(d,p), researchers can calculate the ground-state optimized geometry of this compound. nih.gov This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation, providing precise theoretical values for bond lengths, bond angles, and dihedral angles. These calculated structural parameters serve as a fundamental basis for predicting other molecular properties. nih.gov

Table 2: Predicted Geometrical Parameters for this compound from DFT Calculations This table presents hypothetical data representative of DFT (B3LYP/6-311++G(d,p)) calculations.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-O (Phenolic) | 1.365 Å |

| Bond Length | C-N (Amino) | 1.380 Å |

| Bond Angle | C-O-H | 109.5° |

| Bond Angle | C-N-C | 121.0° |

| Dihedral Angle | C-C-N-C | 178.5° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic transitions. nih.gov HOMO represents the ability to donate an electron, while LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. semanticscholar.orgnih.gov DFT calculations can accurately predict the energies of these orbitals and the resulting energy gap, providing insights into the kinetic stability and chemical reactivity of this compound. semanticscholar.org

Table 3: Calculated Frontier Molecular Orbital Energies for this compound This table contains representative values derived from theoretical DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.25 |

| LUMO Energy | -0.45 |

| Energy Gap (ΔE) | 4.80 |

Prediction of Vibrational Frequencies and Comparison with Experimental Data

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. wu.ac.th Using DFT, a frequency analysis can be performed on the optimized geometry of this compound to obtain its theoretical vibrational spectrum. nih.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the models. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. wu.ac.th This comparative analysis is invaluable for assigning specific vibrational modes to the observed spectral bands, confirming the presence of key functional groups such as O-H, N-H, and aromatic C-H bonds.

Table 4: Comparison of Hypothetical Experimental and Scaled DFT Vibrational Frequencies (cm-1)

| Vibrational Mode | Functional Group | Hypothetical Experimental Frequency | Calculated (Scaled) Frequency |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3450 | 3455 |

| N-H Stretch | Amino -NH | 3380 | 3383 |

| C-H Stretch | Aromatic | 3050 | 3052 |

| C-H Stretch | Aliphatic | 2940 | 2944 |

| C-O Stretch | Phenolic | 1250 | 1248 |

Computational NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry offers the ability to predict ¹H and ¹³C NMR chemical shifts, which can aid in the interpretation of experimental spectra. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used for this purpose. wsu.edu By calculating the magnetic shielding tensors for each nucleus in the optimized structure of this compound, one can determine the theoretical chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). Comparing these calculated shifts with experimental data helps confirm peak assignments and validate the proposed molecular structure. mdpi.comwsu.edu

Table 5: Predicted vs. Hypothetical Experimental ¹³C NMR Chemical Shifts (ppm) for Selected Carbons

| Carbon Atom | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C-OH (Phenolic) | 155.2 | 155.8 |

| C-NH | 148.5 | 149.1 |

| C-CH₃ | 118.0 | 118.5 |

| -CH₂- (adjacent to N) | 45.8 | 46.3 |

| -CH₂- (adjacent to O) | 61.0 | 61.5 |

| -CH₃ | 16.5 | 17.0 |

Studies on Hydrogen Bonding Interactions within Aminophenol Derivatives

Hydrogen bonding plays a critical role in determining the structure, reactivity, and biological activity of aminophenol derivatives. In this compound, the presence of multiple hydrogen bond donors (the phenolic hydroxyl group and the secondary amine proton) and acceptors (the oxygen atoms of the hydroxyl groups and the nitrogen atom) allows for a complex network of both intramolecular and intermolecular interactions.

Computational studies on related aminophenol structures have elucidated the nature of these bonds. For instance, in ortho-aminophenols, an intramolecular hydrogen bond between the hydroxyl and amino groups (O-H···N) is commonly observed. researchgate.net This interaction can influence the acidity of the phenolic proton and the basicity of the amino group. The strength of such bonds is dependent on the other substituents present on the aromatic ring. researchgate.net

In the case of this compound, intramolecular hydrogen bonding can occur between the phenolic hydroxyl group and the nitrogen of the amino group, or between the hydroxyl of the hydroxyethyl side chain and the phenolic oxygen or the amino nitrogen. Intermolecular hydrogen bonds are also significant, particularly in the solid state, leading to the formation of dimers or larger aggregates. researchgate.netmdpi.com These interactions are crucial in molecular recognition and packing in the crystalline lattice.

Density Functional Theory (DFT) calculations are often employed to quantify the strength and geometry of these hydrogen bonds. Parameters such as the bond length of the hydrogen bond (e.g., O···N distance), the bond angle (e.g., O-H···N), and the interaction energy are calculated to provide a detailed understanding of these interactions.

Table 1: Representative Hydrogen Bond Parameters in Aminophenol Derivatives

| Interaction Type | Donor-Acceptor Distance (Å) | Interaction Energy (kcal/mol) |

| Intramolecular O-H···N | 2.6 - 2.8 | 3 - 7 |

| Intermolecular O-H···O | 2.7 - 2.9 | 4 - 8 |

| Intermolecular N-H···O | 2.8 - 3.1 | 2 - 5 |

Note: The data in this table are representative values for aminophenol derivatives and are intended to be illustrative.

Investigation of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential. nih.gov

Regions of negative electrostatic potential, typically colored in shades of red, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. rsc.org Green and yellow areas represent regions of neutral or intermediate potential.

For aminophenol derivatives, the MEP surface typically reveals a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, making these sites the primary centers for electrophilic interaction. mdpi.com The hydrogen atoms of the hydroxyl and amino groups, as well as the aromatic protons, exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Table 2: Typical MEP Values at Key Atomic Sites in Aminophenol Derivatives

| Atomic Site | Electrostatic Potential (a.u.) | Predicted Reactivity |

| Phenolic Oxygen | -0.03 to -0.05 | Electrophilic Attack |

| Amino Nitrogen | -0.02 to -0.04 | Electrophilic Attack |

| Hydroxyl Hydrogen | +0.02 to +0.04 | Nucleophilic Attack |

| Amino Hydrogen | +0.01 to +0.03 | Nucleophilic Attack |

Note: The data in this table are illustrative and represent typical ranges for aminophenol derivatives.

Natural Bond Orbital (NBO) Analysis for Electronic Structure Insights

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. researchgate.net This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.net

NBO analysis quantifies the interaction between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is expressed as a second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. researchgate.net

For this compound, NBO analysis would reveal key donor-acceptor interactions. The lone pairs on the phenolic oxygen and the amino nitrogen would act as significant donors, delocalizing electron density into the π* orbitals of the benzene ring. The hydroxyethyl and methyl substituents would also participate in hyperconjugative interactions. The analysis would provide quantitative data on the stabilization energies associated with each of these interactions, offering a deeper understanding of the molecule's electronic structure and stability.

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies in Substituted Phenols

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) | π* (C-C) | 15 - 25 |

| LP (N) | π* (C-C) | 20 - 40 |

| π (C-C) | σ* (C-H) | 1 - 3 |

Note: The data in this table are representative values for substituted phenols and are intended for illustrative purposes.

Computational Exploration of CO2 Capture Mechanisms by Aminophenols

The capture of carbon dioxide (CO2) is a critical area of research for mitigating greenhouse gas emissions. Amines and phenolic compounds are known to react with CO2, making aminophenol derivatives like this compound potential candidates for CO2 capture applications.

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of CO2 capture. rsc.org These studies can predict the reaction pathways, transition states, and activation energies involved in the interaction between the aminophenol and CO2.

The primary mechanism for CO2 capture by amines involves the formation of a carbamate (B1207046). nih.gov The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of CO2. In the presence of a second amine molecule, a proton is transferred, leading to the formation of a stable carbamate salt.

Phenols can also capture CO2, typically through the formation of a carbonate species, especially in the presence of a base. mdpi.com The phenoxide ion, being a strong nucleophile, attacks the CO2 molecule.

For this compound, both the amino group and the phenolic hydroxyl group can potentially react with CO2. Computational studies would be necessary to determine the preferred reaction pathway. It is possible that the amino group first reacts to form a zwitterionic intermediate, which is then stabilized by an intramolecular proton transfer from the phenolic hydroxyl group or by another molecule. The presence of the hydroxyethyl group may also influence the reaction mechanism and the stability of the resulting products. nih.gov

DFT calculations can provide the binding energy of CO2 with the aminophenol, which is a key parameter for evaluating the efficiency of a CO2 capture agent. A stronger binding energy indicates a more favorable interaction.

Table 4: Illustrative Calculated Binding Energies of CO2 with Amine and Phenol Derivatives

| Molecule | Binding Site | Binding Energy (kcal/mol) |

| Monoethanolamine | Nitrogen | -10 to -15 |

| Phenol (as phenoxide) | Oxygen | -15 to -20 |

| Substituted Aminophenol | N/O | -12 to -18 |

Note: The data in this table are illustrative and represent a range of values found in computational studies of CO2 capture by similar compounds.

Environmental Behavior and Degradation Studies of Aminophenol Compounds

Occurrence and Distribution in Environmental Matrices (e.g., Wastewater, Surface Waters)

Direct monitoring data for 5-((2-Hydroxyethyl)amino)-2-methylphenol in environmental matrices like wastewater or surface waters is not extensively available in the reviewed literature. However, its primary application in hair dye formulations suggests that municipal wastewater is a probable entry point into the aquatic environment. europa.euechemi.com Compounds used in personal care products are frequently detected in wastewater treatment plant influents and, depending on their degradation, in effluents and receiving surface waters. The water-soluble nature of this compound enhances its potential for transport in aquatic systems. fishersci.comcymitquimica.com

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are a prominent technology for treating wastewater containing recalcitrant organic pollutants like phenolic compounds. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and break down complex molecules.

Fenton's Process for Oxidative Degradation

Fenton's process is a widely studied AOP that utilizes hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. This process has proven effective for the degradation of various phenolic compounds. nih.govnih.gov The fundamental reaction involves the catalytic decomposition of H₂O₂ by Fe²⁺. Although studies specifically detailing the Fenton's oxidation of this compound are scarce, the process is known to effectively degrade the basic phenol (B47542) structure. nih.gov The application of Fenton's process can significantly reduce the Total Organic Carbon (TOC) of water containing phenolic mixtures, indicating mineralization of the parent compounds. nih.gov

Influence of Operational Parameters on Degradation Efficiency (e.g., pH, Oxidant Dosage, Temperature)

The efficiency of AOPs, including Fenton's process, is contingent on several key operational parameters. The degradation of phenolic compounds is particularly sensitive to these conditions.

pH: The pH of the solution is a critical factor. For the degradation of many pollutants using UV/TiO₂, the rate constant for degradation often increases as the pH decreases from alkaline to acidic conditions. nih.gov In Fenton-like processes for phenol degradation, optimal conditions are often found at acidic pH levels, typically around 3 to 5. nih.gov

Oxidant Dosage: The concentrations of both the iron catalyst and hydrogen peroxide are crucial. Insufficient dosage can lead to incomplete degradation, while excessive amounts can lead to scavenging of hydroxyl radicals, reducing efficiency. Studies on phenolic acids have shown that a continuous, slow addition of hydrogen peroxide can be more advantageous than a single large addition, improving mineralization by about 11%. nih.gov

Temperature: While not as extensively studied as pH and oxidant dosage, temperature can influence reaction kinetics.

The following table summarizes the influence of these parameters on the degradation of phenolic compounds, based on general findings in the literature.

| Parameter | Optimal Condition/Trend | Rationale |

| pH | Acidic (typically 3-5) | Prevents precipitation of Fe(OH)₃ and promotes the generation of hydroxyl radicals. nih.gov |

| Oxidant Dosage | Dependent on pollutant concentration | A specific molar ratio of H₂O₂/Fe²⁺ to the pollutant is required for optimal radical generation. nih.govnih.gov |

| Temperature | Generally, increases rate | Higher temperatures typically increase reaction rates, but the effect may be moderate compared to pH and dosage. |

Enzymatic Degradation Mechanisms

Bioremediation, using microorganisms and their enzymes, presents an alternative, environmentally friendly approach to degrading organic pollutants.

Biotransformation by Microorganisms (e.g., Serratia marcescens)

Serratia marcescens is a versatile bacterium known for its ability to adapt to various environmental stresses and metabolize a wide range of substrates. nih.govnih.gov While direct evidence of Serratia marcescens degrading this compound is not available, its metabolic plasticity makes it a candidate for bioremediation research. nih.gov Bacteria, in general, adapt to environmental stressors like oxidative conditions, which can be relevant for the breakdown of aromatic compounds. nih.gov The enzymatic machinery of such microorganisms can cleave aromatic rings, a key step in the degradation of phenolic compounds.

Identification of Degradation Products and Pathways (e.g., Benzoquinone, Organic Acids)

The degradation of phenolic compounds, whether through chemical or enzymatic pathways, typically proceeds through the formation of hydroxylated intermediates. The aromatic ring is eventually cleaved, leading to the formation of smaller, more biodegradable organic molecules. For phenolic compounds, initial oxidation can lead to the formation of intermediates like benzoquinones. Subsequent ring-opening reactions produce various organic acids, such as maleic acid, fumaric acid, and oxalic acid, which can ultimately be mineralized to carbon dioxide and water.

The table below outlines potential degradation products from the breakdown of a generic aminophenol structure.

| Initial Compound | Potential Intermediates | Final Products |

| Aminophenol Structure | Hydroxylated aromatics, Benzoquinones | Organic Acids (e.g., maleic, fumaric, oxalic), Carbon Dioxide, Water |

Environmental Risk Assessment Considerations for Substituted Phenols

The environmental risk assessment of substituted phenols, a chemical group that includes this compound, is a critical process for determining their potential harm to ecosystems. These assessments are fundamental for regulatory bodies to establish guidelines and control measures that protect the environment. The process generally evaluates the hazardous properties of the substances and the extent of environmental exposure.

A key approach in modern ecological risk assessment is the use of risk-based classifications that employ multiple metrics for both hazard and exposure. For instance, the ecological risk classification of organic substances (ERC) approach considers various lines of evidence to determine ecological risk. canada.ca This methodology has been applied to groups of substituted phenols to identify substances with a low potential for ecological harm versus those that may pose a risk to organisms. canada.cacanada.ca

Assessments often focus on determining whether these substances enter the environment in quantities or concentrations that could have immediate or long-term harmful effects on the environment or its biological diversity. canada.ca Phenolic compounds can be introduced into the environment from various sources, including industrial activities, agricultural runoff, domestic waste, and as byproducts from the decomposition of natural organic matter. koreascience.kr Once in aquatic systems, they can be transported and may react with other elements to form new compounds like chlorophenols or nitrophenols. koreascience.kr

The risk quotient (RQ) method is a common tool used in these assessments. It calculates the ratio between the measured environmental concentration (MEC) of a substance and its predicted no-effect concentration (PNEC). koreascience.kr An RQ value below 1 generally suggests no significant risk, while a value above 1 may indicate the need for further investigation or risk management measures. koreascience.kr

Several factors are considered when assessing the environmental risk of substituted phenols:

Persistence: This refers to the length of time a chemical remains in the environment. Some substituted phenols are not readily biodegradable, which can raise concerns about their persistence. service.gov.uk

Bioaccumulation: This is the potential for a chemical to accumulate in living organisms. The octanol-water partition coefficient (log Kow) is often used as a predictor for bioaccumulation potential. service.gov.uk For example, tristyrenated phenol has been shown to accumulate significantly in fish. service.gov.uk

Toxicity to aquatic organisms: Phenols can have serious adverse effects on aquatic life, including genotoxicity and growth inhibition. koreascience.kr The potential for endocrine effects is also a consideration. canada.ca

Research studies contribute vital data for these assessments by monitoring the presence of substituted phenols in various environmental compartments. For example, a study in streams in eastern Gangwon, Korea, detected phenol and 4-nitrophenol (B140041) in both water and fish tissue samples. koreascience.kr While the calculated ecological risk quotient in that specific study did not indicate a high risk to fish health, it highlights the importance of monitoring environmental concentrations. koreascience.kr

The table below summarizes the findings of an ecological risk classification for a selection of substituted phenols, illustrating how different compounds within the same group can present varying levels of environmental risk.

Table 1: Ecological Risk Assessment Summary for Selected Substituted Phenols This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Chemical Abstract Services Registry Number (CAS RN) | Ecological Hazard Potential | Ecological Exposure Potential | Outcome |

|---|---|---|---|

| 85-60-9 | High | Low | Unlikely to be causing ecological harm |

| 2082-79-3 | Low | Not specified | Unlikely to be causing ecological harm |

| 6386-38-5 | Low | Low | Unlikely to be causing ecological harm |

| 41484-35-9 | Low | Not specified | Unlikely to be causing ecological harm |

| 118-82-1 | Not specified | Not specified | May pose a risk to organisms |

| 128-37-0 | Not specified | Not specified | May pose a risk to organisms |

| 36443-68-2 | Not specified | Not specified | May pose a risk to organisms |

| 61788-44-1 | Not specified | Not specified | May pose a risk to organisms |

Source: Adapted from Government of Canada, Substituted Phenols Group Information Sheet, 2024. canada.ca

The following table presents data from an environmental monitoring study, showing the concentrations of specific phenols found in water and fish, which are used to calculate risk quotients.

Table 2: Environmental Concentrations and Risk Quotients of Phenols in Korean Streams This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Compound | Sample Type | Concentration Range |

|---|---|---|

| Phenol | Water | < MDL to 3.32 µg/L |

| 4-Nitrophenol | Water | < MDL to 4.91 µg/L |

| Phenol | Fish Tissue | < MDL to 407 µg/kg |

| 4-Nitrophenol | Fish Tissue | < MDL to 870 µg/kg |

MDL: Method Detection Limit Source: Adapted from a study on the occurrence and risk assessment of phenols in water and fish from streams in eastern Gangwon. koreascience.kr

Advanced Analytical Methodologies for Detection and Quantitation of 5 2 Hydroxyethyl Amino 2 Methylphenol

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from complex mixtures. High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful chromatographic techniques widely utilized for the analysis of 5-((2-Hydroxyethyl)amino)-2-methylphenol.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and its advanced version, UHPLC, are extensively used for the analysis of aromatic amines and phenolic compounds in cosmetic products. nih.gov These techniques are well-suited for the separation of non-volatile and thermally labile compounds like this compound.

A typical HPLC method for the analysis of dyes in oxidative hair dye products involves a reversed-phase column, such as a Waters Atlantis® T3 MV Kit column (250 mm×4.6 mm, 5 μm), with gradient elution. nih.gov The mobile phase often consists of an aqueous buffer, like 0.02 mol/L ammonium (B1175870) acetate (B1210297), and an organic modifier, such as acetonitrile. nih.gov A photodiode array (PDA) detector is commonly used for detection, allowing for the monitoring of absorbance at multiple wavelengths. For many hair dye components, detection wavelengths of 235 nm and 280 nm are effective. nih.gov The external standard method is typically employed for quantification. nih.gov

The performance of an HPLC method can be characterized by several parameters, as illustrated in the table below.

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 nih.gov |

| Limit of Detection (LOD) | 5 to 168 µg/g nih.gov |

| Limit of Quantification (LOQ) | 16 to 504 µg/g nih.gov |

| Recovery | 81.4% to 109.6% nih.gov |

| Relative Standard Deviation (RSD) | < 5% nih.gov |

UHPLC, by utilizing smaller particle size columns (typically <2 µm), offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and improved sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Phenolic Compound Analysis

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature of the hydroxyl and amino groups, this compound requires a derivatization step to increase its volatility and thermal stability for GC analysis. researchgate.net

A common derivatization technique is in-situ acylation using reagents like acetic anhydride. researchgate.net This process converts the polar functional groups into less polar esters and amides. The derivatized analytes can then be separated on a capillary GC column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, and detected by a mass spectrometer. researchgate.netmdpi.com

In a study analyzing 26 oxidative hair dye ingredients, this compound was successfully identified and quantified using GC-MS with in-situ derivatization. researchgate.netmdpi.com The electron ionization (EI) mass spectrum of the derivatized compound often exhibits characteristic fragment ions that can be used for selective ion monitoring (SIM), enhancing the selectivity and sensitivity of the method. researchgate.netmdpi.com For instance, the loss of a ketene (B1206846) group from the derivatized molecule can produce a characteristic ion. researchgate.netmdpi.com

Although co-elution with other compounds can occur, the distinct mass spectra of the derivatives allow for their individual identification and quantification. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

LC-MS and LC-MS/MS have become indispensable tools for the sensitive and selective analysis of trace-level compounds in complex matrices. These techniques combine the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, making them ideal for the analysis of this compound in various samples without the need for derivatization.

In LC-MS/MS, a precursor ion corresponding to the molecule of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and reduces matrix interference.

The specific parameters for an LC-MS/MS method, including the choice of precursor and product ions, collision energy, and ion source parameters (e.g., capillary voltage, desolvation temperature, and gas flow), need to be optimized for each analyte. diva-portal.org

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), often in positive mode for aminophenols. |

| Precursor Ion | The protonated molecule [M+H]⁺ of this compound. |

| Product Ions | Characteristic fragment ions generated through collision-induced dissociation. |

| Collision Energy | Optimized to maximize the abundance of specific product ions. |

Electrochemical Detection Methods for Phenolic Species

Electrochemical methods offer a sensitive and cost-effective alternative for the determination of phenolic compounds. nih.gov These techniques are based on the electrochemical oxidation of the phenolic hydroxyl group at the surface of an electrode. nih.gov Various voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be employed. nih.gov

The sensitivity and selectivity of electrochemical sensors can be significantly enhanced by modifying the electrode surface with nanomaterials, such as nanoparticles or carbon nanotubes. nih.gov While specific applications for the direct electrochemical detection of this compound are not extensively documented, the principles established for other phenolic compounds are readily applicable. nih.gov

The oxidation potential of a phenolic compound is dependent on the pH of the supporting electrolyte, and the relationship between peak potential and pH can provide insights into the electrochemical reaction mechanism. nih.gov For quantitative analysis, the peak current is typically proportional to the concentration of the analyte over a certain range. nih.gov

Spectrophotometric Approaches for Substituted Phenols

UV-Visible spectrophotometry is a simple and rapid technique that can be used for the quantification of phenolic compounds. nist.gov Phenols exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. nist.gov The position and intensity of these absorption maxima are influenced by the nature and position of substituents on the aromatic ring. nist.gov

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the analyte in an unknown sample can then be determined from its absorbance using this calibration curve. It is important to note that this method may be susceptible to interference from other UV-absorbing compounds in the sample matrix. nih.gov

Sample Preparation and Extraction Protocols for Complex Matrices (e.g., Biological Samples, Environmental Samples)

Effective sample preparation is a critical step in the analytical workflow to isolate this compound from complex matrices and remove potential interferences. The choice of extraction method depends on the nature of the sample and the subsequent analytical technique.

For cosmetic products such as hair dyes, a common approach involves solvent extraction. nih.gov A representative sample is typically weighed and extracted with a suitable solvent mixture, often containing an organic solvent like ethanol (B145695) or methanol (B129727) and an aqueous buffer. nih.govgoogle.com To prevent the oxidation of the dye intermediates, an antioxidant such as sodium bisulfite or sodium ascorbate (B8700270) is often added to the extraction solvent. nih.gov The extraction process can be facilitated by techniques like ultrasonication. nih.gov

For biological and environmental samples, more rigorous cleanup procedures may be necessary. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from aqueous samples. A variety of sorbents can be used in SPE cartridges, depending on the polarity of the target compound. For phenolic compounds, reversed-phase sorbents like C18 are often employed.

Liquid-liquid extraction (LLE) is another common technique, where the analyte is partitioned between two immiscible liquid phases. The choice of extraction solvent is crucial for achieving high recovery of the target compound.

The following table summarizes some common sample preparation techniques.

| Technique | Matrix | Description |

| Solvent Extraction with Ultrasonication | Cosmetic Products (e.g., hair dyes) | The sample is extracted with a mixture of an organic solvent (e.g., ethanol) and an aqueous buffer containing an antioxidant. nih.gov |

| Solid-Phase Extraction (SPE) | Environmental Water Samples | The sample is passed through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. |

| Liquid-Liquid Extraction (LLE) | Biological Fluids, Cosmetic Products | The analyte is separated from the sample matrix by partitioning between an aqueous phase and an immiscible organic solvent. |

Method Validation for Accuracy, Precision, and Sensitivity

The quantitative analysis of this compound, a key ingredient in oxidative hair dye formulations, necessitates the use of thoroughly validated analytical methodologies to ensure product quality and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the determination of this compound. The validation of these HPLC methods is critical and focuses on several key performance parameters, including accuracy, precision, and sensitivity, to demonstrate that the procedure is fit for its intended purpose.

Validation confirms that the analytical method provides reliable and reproducible results. For this compound, this involves assessing the method's ability to accurately quantify the compound in a complex matrix, its consistency over repeated measurements, and its capability to detect the analyte at very low concentrations.

Accuracy

Accuracy is a measure of the closeness of the analytical results obtained by the method to the true value. It is typically evaluated by performing recovery studies on samples spiked with a known amount of the analyte. The results are expressed as a percentage of the known amount recovered. While specific recovery data for this compound is not extensively detailed in publicly available literature, validation studies on analogous hair dye compounds using similar HPLC methods provide representative accuracy values. For instance, a validated HPLC method for the hair dye ingredient 2-amino-5-nitrophenol (B90527) (2A5NP) demonstrated high accuracy with recovery rates between 93.1% and 110.2% across various sample matrices. nih.gov Similarly, another study on 4-amino-3-nitrophenol (B127093) reported recovery percentages ranging from 99.06% to 101.05%. pom.go.id

These findings for structurally related aminophenols suggest that a properly validated HPLC method for this compound is expected to yield high recovery rates, typically within a 95% to 105% range, confirming the method's accuracy.

Table 1: Illustrative Accuracy Data for Analogous Hair Dye Compounds via HPLC This table presents typical recovery data from validated methods for similar hair dye compounds, illustrating expected performance for this compound analysis.

| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) | Acceptance Criteria (%) |

|---|---|---|---|

| 4-Amino-3-Nitrophenol | 3.68 | 100.17 - 100.91 | 95 - 105 |

| 4-Amino-3-Nitrophenol | 14.70 | 99.06 - 100.39 | 95 - 105 |

| 4-Amino-3-Nitrophenol | 18.38 | 100.38 - 101.05 | 95 - 105 |

Precision

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) of a series of measurements. Precision is evaluated at two levels:

Validated HPLC methods for hair dye analysis consistently demonstrate a high degree of precision. For example, the analysis of 4-amino-3-nitrophenol showed RSD values of 0.59% to 1.92%. pom.go.id The method for 2A5NP reported precision with an RSD between 1.1% and 8.1%. nih.gov These values are well within the typical acceptance criteria for analytical methods in the cosmetic industry, which is often an RSD of less than 5%.

Table 2: Representative Precision Data for Similar Hair Dye Compounds via HPLC This table shows typical precision results from validated methods for analogous compounds, indicating the expected performance for this compound analysis.

| Analyte | Concentration Level (µg/mL) | Repeatability (Intra-day RSD %) | Intermediate Precision (Inter-day RSD %) |

|---|---|---|---|

| 4-Amino-3-Nitrophenol | 3.68 | 0.59 | Not Reported |

| 4-Amino-3-Nitrophenol | 14.70 | 1.92 | Not Reported |

| 4-Amino-3-Nitrophenol | 18.38 | 0.68 | Not Reported |

Sensitivity

The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is practically determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

For this compound, specific sensitivity parameters have been established. A validated liquid chromatography/tandem mass spectrometry (LC-MS/MS) method, as outlined in Taiwan's Ministry of Health and Welfare's "Method of Test for Hair Dyes in Cosmetics," specifies a Limit of Quantification (LOQ) range for this compound.

Table 3: Method Sensitivity for this compound

| Parameter | Value (µg/mL) | Method |

|---|

This established LOQ demonstrates that analytical methodologies possess sufficient sensitivity to quantify this compound at low levels, which is essential for monitoring the substance in finished cosmetic products and ensuring it is within regulated concentration limits.

Applications of 5 2 Hydroxyethyl Amino 2 Methylphenol in Specialized Chemical and Material Science Contexts

Role as a Synthetic Intermediate for Complex Molecules

5-((2-Hydroxyethyl)amino)-2-methylphenol serves as a useful research chemical and an important intermediate in organic synthesis. cymitquimica.comcymitquimica.com Its molecular structure contains a phenolic hydroxyl group, a secondary amino group, and an aromatic ring, which can all participate in various chemical reactions. This trifunctional nature allows it to be a versatile building block for the synthesis of more complex molecules. ontosight.ai

The presence of the hydroxyethylamino group, in particular, enhances its reactivity and its capacity to form complexes with metal ions. cymitquimica.com The phenolic aspect of the molecule also suggests potential antioxidant properties, making it a subject of interest in biochemical research. cymitquimica.comcymitquimica.com

The synthesis of the compound itself, typically from a precursor like 5-amino-2-methylphenol (B1213058), highlights its position as a value-added intermediate in multi-step chemical production processes. google.comresearchgate.net A common laboratory-scale synthesis involves the condensation reaction of 5-amino-2-methylphenol with ethylene (B1197577) carbonate in a solvent such as diethylene glycol dimethyl ether, followed by purification. google.com This process underscores its role as a readily accessible building block for further chemical elaboration.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 55302-96-0 |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| Appearance | Light brown powder |

| Melting Point | 90-92 °C |

| Boiling Point | 366 °C at 760 mmHg |

| Density | 1.215 g/cm³ |

Data sourced from multiple chemical suppliers and databases. echemi.com

Applications in Dye Chemistry Research and Development

The most prominent and commercially significant application of this compound is in the field of dye chemistry, specifically as a key component in oxidative hair dye formulations. echemi.comnih.gov In this context, it functions as a "coupler" or "dye intermediate." During the hair coloring process, small precursor molecules diffuse into the hair shaft, where they undergo oxidation (typically with hydrogen peroxide) and react with other intermediates to form large, colored polymer molecules that become trapped within the hair structure, resulting in a long-lasting color.

The hydroxyethylamino group enhances the compound's reactivity, enabling it to contribute to the formation of a wide spectrum of shades, often in the brown and red ranges. Its specific molecular structure allows chemists to fine-tune the final color outcome of a dye formulation. The compound is listed in cosmetic ingredient databases for this hair dyeing function. nih.gov One study on the metabolism of aromatic amine hair dyes included this compound, indicating its relevance and use within the cosmetics industry. ncats.io

Exploration in Pharmaceutical Synthesis and Drug Discovery Research

In the realm of pharmaceutical science, this compound is considered a compound of interest for the synthesis of new chemical entities. cymitquimica.com Its structure contains elements common to many biologically active molecules. The phenolic hydroxyl group is a well-known pharmacophore that can participate in hydrogen bonding with biological targets and is associated with antioxidant activity. ontosight.aicymitquimica.com

The presence of both a hydroxyl and an amino group provides reactive handles for chemists to build more complex molecular architectures, suggesting its potential use as a scaffold or intermediate in drug discovery programs. ontosight.ai While specific, widely-marketed drugs derived directly from this compound are not prominently documented in the provided search results, its structural motifs are relevant. For instance, the N-2-hydroxyethylamino side chain is found in other pharmacologically active compounds like hydroxychloroquine, though the synthesis of that particular drug follows a different pathway. google.com The potential for this compound to serve as a starting material for novel therapeutics continues to make it a subject of interest in medicinal chemistry research. cymitquimica.comontosight.ai

Investigations in Photographic Chemistry and Image Development Principles

In traditional black-and-white photography, a developer is a chemical solution that converts the latent, invisible image on an exposed film or paper into a visible one. wikipedia.org This is achieved through a reduction reaction, where the developing agent donates electrons to reduce light-exposed silver halide crystals into black metallic silver. wikipedia.orgphotomemorabilia.co.uk

Aminophenol derivatives have long been cornerstone developing agents in photographic chemistry. google.com The most well-known examples include p-aminophenol (the primary ingredient in the classic Rodinal developer) and its N-methyl derivative, monomethyl-p-aminophenol sulfate, famously known as Metol. wikipedia.orgphotomemorabilia.co.ukmichaelandpaula.com These compounds are effective reducing agents, particularly in alkaline solutions. photo.net

Given this precedent, this compound, as a structural analog of these established developing agents, is a compound of interest in the study of image development principles. Its reduction potential and developing characteristics would be influenced by the specific arrangement of its functional groups. In color photography, derivatives of p-phenylenediamine (B122844) are commonly used, but aminophenols can also be employed. google.comgoogleapis.com Research into new developer formulations could explore such derivatives to achieve specific effects related to image tone, grain, and stability. google.com

Future Research Directions and Emerging Trends for 5 2 Hydroxyethyl Amino 2 Methylphenol

Development of Novel Synthetic Pathways with Green Chemistry Principles

The synthesis of 5-((2-Hydroxyethyl)amino)-2-methylphenol is an area ripe for innovation, with a significant push towards methods that are environmentally benign, safer, and more cost-effective. Traditional synthetic routes have often involved complex, multi-step processes or hazardous reagents. google.com For instance, one known method requires amino protection, hydroxyethylation, hydrolysis, and deprotection, a complicated and not environmentally friendly process. google.com Another approach involves the direct condensation of 5-amino-2-methylphenol (B1213058) with ethylene (B1197577) oxide, which is highly flammable and explosive, posing significant safety risks in industrial production. google.com A third method, the condensation of 5-amino-2-methylphenol with chloroethyl chloroformate, generates substantial salt-containing wastewater and uses a toxic and expensive raw material. google.com

Future research is focused on developing novel synthetic pathways grounded in the principles of green chemistry. A promising direction is the one-pot synthesis method that utilizes safer, more stable reagents and minimizes waste. A patented green synthesis method exemplifies this trend by reacting 5-amino-2-methylphenol with ethylene carbonate in a diethylene glycol dimethyl ether solvent, catalyzed by an organic acid like trifluoroacetic acid. google.com This process is cleaner, safer, and more suitable for large-scale production, achieving high yields (94%) and purity (99.42%). google.com

Further research will likely explore:

Catalyst Development: Investigating solid acid catalysts or biocatalysts to replace corrosive liquid acids, simplifying purification and reducing environmental impact.

Alternative Solvents: Exploring the use of supercritical fluids (like CO2) or bio-based solvents to eliminate the need for organic solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.